5'-O-Dimethoxytrityl-N-benzoyl-desoxycytidine
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Overview
Description
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine is a cytidine nucleoside derivative with the chemical formula C37H35N3O7 and a molecular weight of 633.69 g/mol . This compound is widely used in the synthesis of modified DNA and RNA, particularly in the context of oligonucleotide synthesis . It is known for its role as a protecting group for the 5’-hydroxy group in nucleosides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine typically involves the following steps :
Protection of the 5’-Hydroxy Group: The 5’-hydroxy group of 2’-deoxycytidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation: The amino group at the 4-position of the cytidine base is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dimethoxytrityl group is removed under acidic conditions.
Hydrolysis: The benzoyl group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the dimethoxytrityl group.
Basic Conditions: Sodium hydroxide or ammonia can be used for the hydrolysis of the benzoyl group.
Major Products Formed
Scientific Research Applications
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine has several scientific research applications, including:
Oligonucleotide Synthesis: It is used as a building block in the synthesis of modified DNA and RNA.
Anti-Viral and Anti-Cancer Studies: The compound has been used as a research tool in studies related to antiviral and anticancer therapies.
Site-Selective RNA Activation: It is involved in site-selective RNA activation by acridine-modified oligodeoxynucleotides in metal-ion catalyzed hydrolysis.
Mechanism of Action
The mechanism of action of 5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine involves its role as a protecting group in nucleoside synthesis. The dimethoxytrityl group protects the 5’-hydroxy group, preventing unwanted reactions during the synthesis process . The benzoyl group protects the amino group at the 4-position of the cytidine base . These protecting groups are selectively removed under specific conditions to yield the desired nucleoside .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Similar in structure and used for similar applications.
N4-Benzoyl-5’-O-DMT-2’-O-MOE-cytidine: Another nucleoside derivative with similar protecting groups.
Uniqueness
5’-O-Dimethoxytrityl-N-benzoyl-desoxycytidine is unique due to its specific combination of protecting groups, which makes it highly effective in oligonucleotide synthesis and various research applications .
Properties
Molecular Formula |
C37H35N3O7 |
---|---|
Molecular Weight |
633.7 g/mol |
IUPAC Name |
N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32-,34-/m1/s1 |
InChI Key |
MYSNCIZBPUPZMQ-JBIUIVRGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O |
Origin of Product |
United States |
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